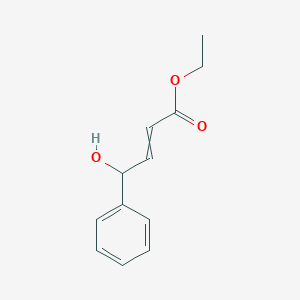
Ethyl 4-hydroxy-4-phenylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-hydroxy-4-phenylbut-2-enoate is an organic compound with the molecular formula C₁₂H₁₄O₃ It is a derivative of butenoic acid and features a phenyl group and a hydroxy group attached to the butenoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxy-4-phenylbut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-oxobut-2-enoate with phenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at low temperatures . The reaction proceeds via a Grignard reaction, where the phenylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of the ethyl 4-oxobut-2-enoate to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yields and purity of the final product. Additionally, the reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-hydroxy-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of ethyl 4-oxo-4-phenylbut-2-enoate.
Reduction: Formation of ethyl 4-hydroxy-4-phenylbutanoate.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
Ethyl 4-hydroxy-4-phenylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of ethyl 4-hydroxy-4-phenylbut-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to the presence of the hydroxy group, which can donate electrons to neutralize free radicals. Additionally, the phenyl group enhances its ability to interact with biological membranes and enzymes, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Ethyl 4-hydroxy-4-phenylbut-2-enoate can be compared with similar compounds such as:
Ethyl 4-phenylbut-2-enoate: Lacks the hydroxy group, resulting in different chemical reactivity and biological properties.
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Contains additional functional groups, leading to distinct applications and mechanisms of action.
These comparisons highlight the unique features of this compound, particularly its hydroxy group, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
169694-07-9 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
ethyl 4-hydroxy-4-phenylbut-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9,11,13H,2H2,1H3 |
Clé InChI |
OFRHMGVEWXXDBG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


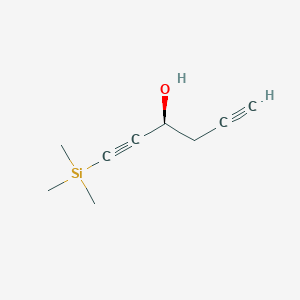
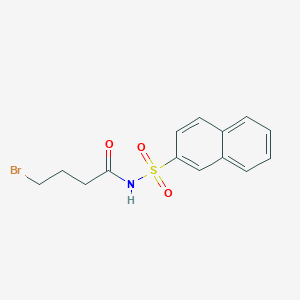
![(4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone](/img/structure/B14255195.png)
![[4-(Trimethylgermyl)phenyl]methanol](/img/structure/B14255199.png)

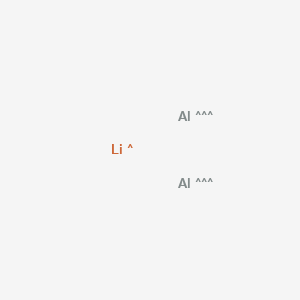
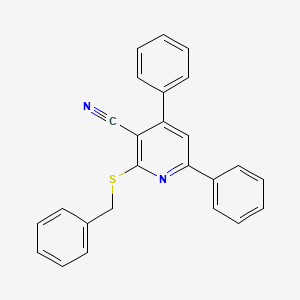
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14255231.png)
![[2-Bromo-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14255234.png)
![2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane](/img/structure/B14255248.png)
![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
![4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14255269.png)
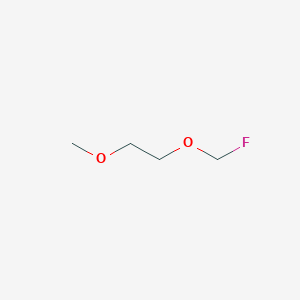
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)
